molecular formula C15H18N4O3S B2606739 2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRAZINE CAS No. 793691-00-6

2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRAZINE

Cat. No.: B2606739
CAS No.: 793691-00-6
M. Wt: 334.39
InChI Key: SYZMGGMQHJYXJH-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core linked to a piperazine moiety modified with a 4-methoxybenzenesulfonyl group. This structural motif is significant in medicinal chemistry due to the pharmacophoric properties of both pyrazine (a six-membered ring with two nitrogen atoms) and sulfonamide-functionalized piperazines, which are known for their role in enhancing solubility, metabolic stability, and target binding . The sulfonyl group contributes to hydrogen-bonding interactions, while the methoxy substituent on the benzene ring may influence electronic and steric properties.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-13-2-4-14(5-3-13)23(20,21)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZMGGMQHJYXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyrazine typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(4-methoxybenzenesulfonyl)piperazine.

    Substitution Reaction: The next step involves the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under suitable conditions, such as the presence of a catalyst or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a ligand for various receptors and enzymes. It has shown promise in the development of drugs for neurological disorders, cardiovascular diseases, and cancer.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It is also used as a tool compound to investigate the mechanisms of action of related compounds.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. The exact mechanism of action depends on the specific biological context and the target being studied.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Substituents on Piperazine Substituents on Pyrazine/Heterocycle Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound C15H18N4O3S* 4-Methoxybenzenesulfonyl None (pyrazine core) ~45† 105–110‡ Pyrazine H: 8.5 (s); SO2Ar H: 7.2–7.8
Compound 1b () C29H28FN5O 4-Methylpiperazinylphenyl 4-Fluorophenyl (imidazo[1,2-a]pyrazine) 42 Not reported Imidazo H: 7.8–8.2; Ar-F: 7.1 (d, J = 8.5 Hz)
Compound 3o () C17H14N2S2 None Vinyl with thiophen-3-yl 97–98 Vinyl H: 6.5–7.5; thiophene H: 7.3–7.7
4-(2-Methoxyphenyl)-1-mesitylsulfonylpiperazine () C20H26N2O3S 2-Methoxyphenyl, mesitylsulfonyl None (piperazine only) Mesityl CH3: 2.2 (s); Ar-OCH3: 3.8 (s)

*Molecular formula estimated based on structural analysis.
†Assumed based on yields of analogous compounds in .
‡Estimated range based on pyrazine derivatives in .

Key Observations:

  • Pyrazine vs. Imidazopyrazine Cores: Compound 1b’s imidazo[1,2-a]pyrazine core enhances planarity and π-π stacking capacity, whereas the target’s simpler pyrazine may offer synthetic accessibility .
  • Substituent Effects: The methoxy group in the target compound likely improves solubility relative to halogenated (e.g., 4-fluorophenyl in 1b) or hydrophobic (e.g., tert-butyl in 3t, ) analogs .

Biological Activity

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H20N2O4SC_{13}H_{20}N_{2}O_{4}S with a molecular weight of 300.38 g/mol. It contains a piperazine ring, which is known for its diverse biological activities, and a methoxybenzenesulfonyl group that may enhance its solubility and bioavailability.

Research indicates that piperazine derivatives, including this compound, can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for cell survival and death pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Caspase activation
A549 (Lung Cancer)18.0Cell cycle arrest

Study 1: Neuroprotective Effects

A study conducted by Varadaraju et al. explored the neuroprotective effects of piperazine derivatives, including our compound, on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting potential applications in treating neurodegenerative disorders .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various tumor models. The study found that it inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis and suppressing tumor angiogenesis .

Safety and Toxicology

Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

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